molecular formula C5H8N2S B1293493 4,5-Dimethyl-1,3-thiazol-2-amine CAS No. 2289-75-0

4,5-Dimethyl-1,3-thiazol-2-amine

Cat. No. B1293493
CAS RN: 2289-75-0
M. Wt: 128.2 g/mol
InChI Key: XMXLBDNVSIHRRA-UHFFFAOYSA-N
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Description

The compound 4,5-Dimethyl-1,3-thiazol-2-amine is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The thiazole ring is a crucial structural motif in various compounds with biological activity, including pharmaceuticals and agrochemicals. The dimethyl substitution on the thiazole ring can influence the compound's physical and chemical properties, as well as its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of appropriate precursors under conditions that facilitate the formation of the thiazole ring. For instance, the synthesis of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was achieved through the reduction of a precursor using NaBH4, and its structure was confirmed by single-crystal X-ray diffraction . Similarly, other thiazole derivatives, such as those mentioned in the provided papers, are synthesized through various reactions, including condensation and cyclization, often followed by crystallization to determine the structure .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the orientation of substituents around the thiazole ring and the overall geometry of the molecule. For example, in one compound, the thiazole ring is almost perpendicular to the central benzene ring, giving the molecule an L-shape . In another case, the thiazole ring forms a planar five-membered ring due to an intramolecular hydrogen bond . The crystal structures of these compounds are often elucidated using X-ray diffraction, which provides detailed information about bond lengths, angles, and intermolecular interactions .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including substitutions and tautomerism. For instance, the chlorine atom in a benzoquinone ring of a thiazole derivative can be substituted by an amino group in the presence of primary and secondary amines . Proton tautomerism is another reaction that thiazole derivatives can exhibit, which involves the transfer of a proton within the molecule, leading to different tautomeric forms . These reactions are important for modifying the chemical properties of thiazole derivatives for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the thiazole ring. The crystal packing, hydrogen bonding, and molecular conformation contribute to the stability and reactivity of these compounds . The electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals, are also crucial for understanding the chemical behavior of thiazole derivatives . These properties can be investigated using various spectroscopic techniques and theoretical calculations, such as density functional theory (DFT) .

Scientific Research Applications

  • Pharmaceuticals

    • Thiazole derivatives have been found to contribute to the development of various drugs and biologically active agents .
    • They have been used in the treatment of diseases such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
    • The outcomes of these treatments have been promising, with clinical trial results indicating the potential of these compounds in treating many diseases .
  • Antioxidants, Analgesics, and Anti-inflammatory Agents

    • Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
    • One method of testing their analgesic and anti-inflammatory activities is using acetic acid-induced writhing .
    • The outcomes of these tests have shown that these compounds have diverse biological activities .
  • Herbicides

    • Thiazole derivatives have been synthesized for use as herbicides .
    • The bioassay results show that most of the synthesized compounds possess moderate to good herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .
  • Antimicrobial Activity

    • Thiazole derivatives have been synthesized and tested for their antimicrobial activity .
    • The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
    • The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
  • Antifungal Medication

    • The antifungal medication abafungin is used topically to suppress skin infections caused by various fungi .
    • Thiazole derivatives are found in this medication .
  • Biological Activities

    • Thiazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

4,5-dimethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-3-4(2)8-5(6)7-3/h1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXLBDNVSIHRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275725
Record name 4,5-Dimethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-1,3-thiazol-2-amine

CAS RN

2289-75-0
Record name 4,5-Dimethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,5-dimethyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
VM Prokopenko, VN Sviripa, VS Brovarets… - Russian Journal of …, 2008 - Springer
Abstract Treatment of 2-aryl-4-dichloromethylideneoxazole-5(4H)-ones first with 2-aminothiazoles and then with benzylamine, piperidine, or morpholine gave the corresponding 5-amino…
Number of citations: 2 link.springer.com
S Bonnett, JA Jee, S Chettiar, Y Ovechkina… - Microbiology …, 2023 - Am Soc Microbiol
We identified an amino-benzothiazole scaffold from a whole-cell screen against recombinant Mycobacterium tuberculosis under expressing the essential signal peptidase LepB. The …
Number of citations: 7 journals.asm.org
BK Lee, EJ Mayhew, B Sanchez-Lengeling, JN Wei… - BioRxiv, 2022 - biorxiv.org
Mapping molecular structure to odor perception is a key challenge in olfaction. Here, we use graph neural networks (GNN) to generate a Principal Odor Map (POM) that preserves …
Number of citations: 9 www.biorxiv.org
BK Lee, EJ Mayhew, B Sanchez-Lengeling, JN Wei… - Science, 2023 - science.org
Mapping molecular structure to odor perception is a key challenge in olfaction. We used graph neural networks to generate a principal odor map (POM) that preserves perceptual …
Number of citations: 4 www.science.org
RC Gerkin, JD Mainland, AB Wiltschko - datascienceassn.org
Mapping molecular structure to odor perception is a key challenge in olfaction. Here, we use graph neural networks (GNN) to generate a Principal Odor Map (POM) that preserves …
Number of citations: 2 datascienceassn.org
C Boga, L Forlani, C Silvestroni, AB Corradi… - Journal of the …, 1999 - pubs.rsc.org
The reactions of ketones and N-substituted thioureas, in the presence of HCl (or HBr) and DMSO afford mixtures of the title compounds which are easily separated on a silica gel column…
Number of citations: 47 pubs.rsc.org
EA Veretennikov, AV Pavlov - Russian Journal of Organic Chemistry, 2013 - Springer
The reaction of 2-aminothiazoles with ethyl acetoacetate in acetic or polyphosphoric acid gave a series of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives which were nitrated with a …
Number of citations: 8 link.springer.com
Ş Alayont, DB Kayan, H Durak, EK Alayont… - Bioresource Technology …, 2022 - Elsevier
In this study, the biomass (Sinapis arvensis) was pretreated with acidic (H 2 SO 4 , HCI), alkaline (NaOH, KOH) and high temperature water (HTW) after this samples pyrolyzed at 350, …
Number of citations: 34 www.sciencedirect.com

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